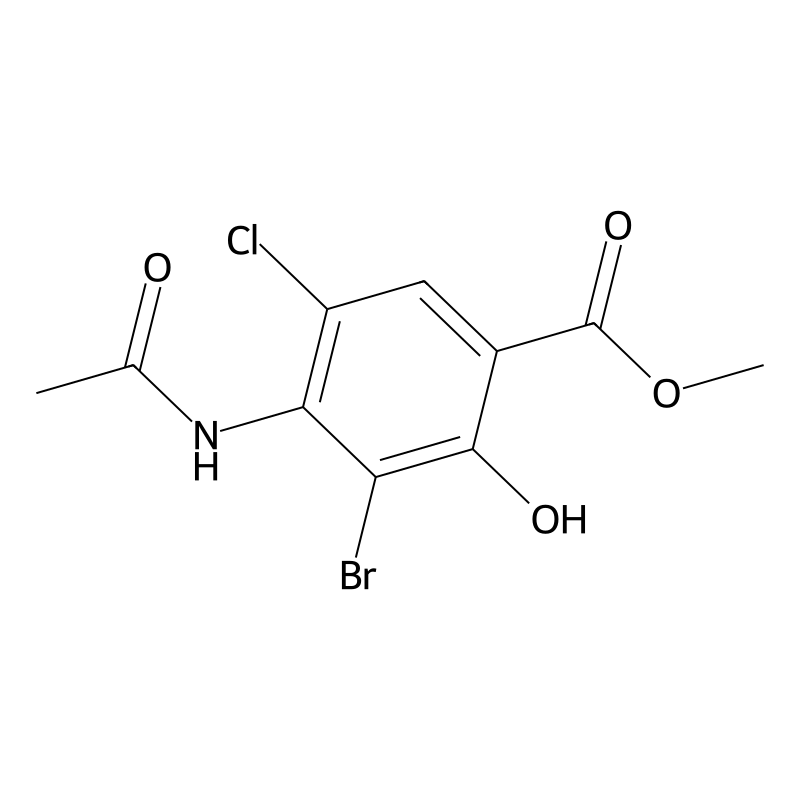

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, with the chemical formula and CAS number 232941-14-9, is a synthetic organic compound that belongs to the class of benzoate esters. It features a complex structure characterized by multiple functional groups, including an acetamido group, bromine and chlorine substituents, and a hydroxyl group. This compound is typically encountered as a white solid and has a molecular weight of approximately 322.54 g/mol .

- Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic substitution mechanisms.

- Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl compound, while reduction can convert functional groups to their corresponding alcohols.

Common Reagents and Conditions:

- Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

- Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents .

Research indicates that methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate exhibits potential antimicrobial and anti-inflammatory properties. Its biological activity is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory processes .

The synthesis of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate typically involves the esterification of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. In industrial settings, advanced catalytic processes and optimized conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and purification methods like recrystallization and chromatography are commonly utilized .

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate finds applications in various fields:

- Pharmaceutical Research: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Biological Studies: Investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.

- Chemical Synthesis: Functions as a building block for more complex organic molecules.

- Industrial

Studies on the interactions of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate indicate its potential to modulate biological pathways through enzyme inhibition or receptor interaction. These interactions are critical for understanding its pharmacological profile and guiding further research into its applications in drug development .

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoate | Not Listed | Contains a methoxy group instead of a hydroxyl group |

| Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoate | Not Listed | Features an amino group instead of a hydroxyl group |

Uniqueness

The uniqueness of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate lies in its specific combination of functional groups, which impart distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in pharmaceutical applications where targeted effects are necessary .